An In-Depth Technical Guide to 3-Chloro-2,6-difluorophenylboronic Acid: A Keystone Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-Chloro-2,6-difluorophenylboronic Acid: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Within this context, 3-Chloro-2,6-difluorophenylboronic acid (CAS Number: 1031226-45-5) has emerged as a pivotal building block. Its unique substitution pattern offers a confluence of steric and electronic features that are highly sought after in the design of novel therapeutics. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a focus on empowering researchers to leverage its full potential in their drug discovery programs.
Core Chemical and Physical Properties
3-Chloro-2,6-difluorophenylboronic acid is an organoboron compound that typically appears as a white to off-white solid. The presence of the boronic acid functional group renders it soluble in polar organic solvents.[1] The trifunctionalized phenyl ring is the key to its utility, offering a handle for carbon-carbon bond formation while the chloro and fluoro substituents influence the molecule's reactivity and its interactions within a biological system.
| Property | Value | Source |
| CAS Number | 1031226-45-5 | [1][2] |
| Molecular Formula | C₆H₄BClF₂O₂ | [1][2] |
| Molecular Weight | 192.36 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Slightly soluble in water (1.1 g/L at 25 °C, calculated) | [3] |
| Density | 1.50 ± 0.1 g/cm³ (calculated) | [3] |
| Storage | Store in a freezer under -20°C, sealed in a dry environment. | [4] |
Synthesis and Purification: A Practical Approach
The synthesis of 3-Chloro-2,6-difluorophenylboronic acid is most commonly achieved through a halogen-metal exchange reaction followed by borylation. A representative synthetic workflow is outlined below.
Synthesis Protocol: Lithiation and Borylation
This protocol is adapted from established methods for the synthesis of substituted phenylboronic acids.[5][6]
Step 1: Lithiation of 2-Chloro-1,3-difluorobenzene In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of 2-chloro-1,3-difluorobenzene in anhydrous tetrahydrofuran (THF) is cooled to -78°C. A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise, maintaining the low temperature. The reaction is stirred for a period to ensure complete lithiation.
Causality: The ortho-directing effect of the fluorine atoms and the low temperature are critical for the regioselective lithiation at the 6-position, preventing side reactions.
Step 2: Borylation To the freshly prepared organolithium species, a solution of trimethyl borate (B(OMe)₃) in anhydrous THF is added slowly at -78°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
Causality: The electrophilic boron atom of the trimethyl borate is attacked by the nucleophilic carbanion of the organolithium intermediate, forming the boronate ester.
Step 3: Hydrolysis The reaction is carefully quenched with an aqueous acid solution (e.g., 1 M HCl) and stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.
Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.
Caption: Synthesis of 3-Chloro-2,6-difluorophenylboronic acid.
Purification: Recrystallization
Purification of the crude product is typically achieved by recrystallization.
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude 3-Chloro-2,6-difluorophenylboronic acid in a minimal amount of a hot solvent mixture, such as ethanol/water.
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Self-Validation: The purity of the recrystallized product should be assessed by measuring its melting point, which should be sharp and consistent with literature values, and by spectroscopic methods such as NMR.
Spectroscopic Characterization
The identity and purity of 3-Chloro-2,6-difluorophenylboronic acid are confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts and splitting patterns dictated by the attached fluorine and chlorine atoms.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is typically observed.[7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets due to H-F and H-H coupling. |
| ¹³C NMR | Aromatic carbons will show characteristic chemical shifts with C-F coupling constants. |
| MS (ESI-) | A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 190.98882 is predicted.[7] |
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The paramount application of 3-Chloro-2,6-difluorophenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in many active pharmaceutical ingredients (APIs).
The unique substitution pattern of this boronic acid imparts specific properties to the resulting coupled products. The ortho-fluorine atoms can induce conformational constraints and participate in hydrogen bonding, influencing binding to biological targets. The chlorine atom provides an additional site for further functionalization or can contribute to favorable interactions within a protein's binding pocket.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of 3-Chloro-2,6-difluorophenylboronic acid with an aryl bromide.
Materials:
-
3-Chloro-2,6-difluorophenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., a mixture of toluene and water)
Procedure:
-
To a reaction vessel, add the aryl bromide, 3-Chloro-2,6-difluorophenylboronic acid, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Add the degassed solvent and the aqueous base solution.
-
Heat the reaction mixture with vigorous stirring and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trustworthiness: The success of the reaction is validated by monitoring its progress and characterizing the final product to confirm the formation of the desired biaryl compound.
Role in Drug Discovery and Development
-
Enhanced Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the drug's half-life.
-
Improved Binding Affinity: The electronic properties of the halogens can modulate interactions with the target protein, potentially increasing potency.
-
Increased Lipophilicity: The presence of halogens can enhance membrane permeability and bioavailability.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 3-Chloro-2,6-difluorophenylboronic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As recommended, storage in a freezer at -20°C is ideal.[4]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Chloro-2,6-difluorophenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique electronic and steric properties make it a powerful tool for medicinal chemists seeking to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, purification, and reactivity in Suzuki-Miyaura cross-coupling reactions is essential for its effective application in the development of the next generation of therapeutics.
References
-
Royal Society of Chemistry. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). EP2119697A1 - Process for preparing substituted biphenylanilides.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Karthikeyan, M., & et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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PubChemLite. (n.d.). 3-chloro-2,6-difluorobenzeneboronic acid (C6H4BClF2O2). Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]
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